1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide
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Overview
Description
“1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide” is an organic compound . It is a white crystal or crystalline powder with a relative molecular mass of 231.19 .
Synthesis Analysis
The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkyl chain .Chemical Reactions Analysis
The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Physical And Chemical Properties Analysis
“this compound” is a white crystal or crystalline powder . Its molecular formula is C10H9N3O3 and it has a relative molecular mass of 231.19 .Scientific Research Applications
Synthesis and Structural Characterization
One significant area of research involves the synthesis and structural analysis of novel compounds. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized via a clean, metal-free transition, highlighting an environmentally friendly approach to preparing different benzo[f]chromene-2-carboxamide derivatives. These compounds were evaluated for their antibacterial activities, showcasing the potential for scientific research applications in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Biological Activities
Research into the biological activities of compounds related to 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide has revealed various potential applications. For instance, compounds have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential as therapeutic agents for conditions like dementia (Sugimoto et al., 1990).
Antimicrobial and Antifungal Properties
Several synthesized compounds exhibit antimicrobial and antifungal properties. For instance, penicillanic acid or cephalosporanic acid derivatives were synthesized and displayed antimicrobial activity against various microorganisms, suggesting their use in treating bacterial infections (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Application in Material Science
Compounds derived from the chemical structure of interest have also found applications in material science. For example, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents highlight the chemical versatility and potential for developing multifunctional materials (Norman et al., 1996).
Enantioselective Processes
The development of enantioselective processes for the preparation of CGRP receptor inhibitors showcases the importance of precise synthetic approaches in scientific research, potentially leading to the development of new therapeutic agents (Cann et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in peptide synthesis , suggesting that this compound might interact with amino acids or proteins.
Mode of Action
The compound is likely to function as a reagent in peptide synthesis . It may interact with its targets (potentially amino acids or proteins) through acylation reactions . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .
Pharmacokinetics
Similar compounds are typically used in vitro for peptide synthesis
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis. By facilitating acylation reactions, it may enable the formation of peptide bonds, thereby influencing protein structure and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reagents can influence the action, efficacy, and stability of this compound. For instance, the ionization of the liberated hydroxy component, which serves as a color indicator of acylation progress, may be affected by the pH of the environment . .
properties
IUPAC Name |
1-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c17-15(23)11-5-8-20(9-6-11)14(22)7-10-21-16(24)12-3-1-2-4-13(12)18-19-21/h1-4,11H,5-10H2,(H2,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIMAASMVWPKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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